
8-(Imidazol-1-ylmethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Imidazol-1-ylmethyl)quinoline (IQ) is a heterocyclic organic compound that has been widely studied for its potential applications in scientific research. It is a derivative of quinoline, a nitrogen-containing aromatic compound, and contains an imidazole ring, which is a five-membered heterocyclic ring containing nitrogen and carbon atoms. IQ has been shown to exhibit a variety of biological activities, making it a valuable tool in the study of biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 8-(Imidazol-1-ylmethyl)quinoline is complex and varies depending on the specific biological activity being studied. In general, this compound is believed to interact with biological molecules such as enzymes, receptors, and DNA, leading to changes in their activity or structure. For example, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. This compound has also been shown to interact with DNA, leading to the formation of DNA adducts that can disrupt DNA replication and transcription.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific biological activity being studied. For example, this compound has been shown to exhibit antimicrobial activity against a variety of bacterial and fungal strains, suggesting that it may be useful as an antibacterial or antifungal agent. This compound has also been shown to inhibit the growth of cancer cells, suggesting that it may be useful as an anticancer agent. In addition, this compound has been shown to interact with metal ions, leading to changes in their fluorescence properties, suggesting that it may be useful as a fluorescent probe for the detection of metal ions.
Advantages and Limitations for Lab Experiments
One advantage of using 8-(Imidazol-1-ylmethyl)quinoline in lab experiments is its versatility. This compound can be synthesized using a variety of methods, and its structure can be modified to alter its biological activity. In addition, this compound is relatively stable and can be stored for long periods of time without degradation. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxicity at high concentrations, and care must be taken when handling and disposing of this compound.
Future Directions
There are many potential future directions for the study of 8-(Imidazol-1-ylmethyl)quinoline. One area of interest is the development of this compound-based fluorescent probes for the detection of metal ions. Another area of interest is the use of this compound as a tool for the study of enzyme kinetics and as a substrate for the synthesis of other compounds. Additionally, this compound may have potential applications in the development of new antimicrobial, antifungal, antiviral, and anticancer agents. Further research is needed to fully explore the potential of this compound in these and other areas.
Synthesis Methods
8-(Imidazol-1-ylmethyl)quinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine, followed by cyclization to form the imidazole ring. The Skraup reaction involves the condensation of aniline with a ketone or aldehyde in the presence of a strong acid catalyst, followed by cyclization to form the quinoline ring. Both methods have been used to synthesize this compound with high yields and purity.
Scientific Research Applications
8-(Imidazol-1-ylmethyl)quinoline has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a variety of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This compound has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the design of metal-based drugs. In addition, this compound has been used as a tool for the study of enzyme kinetics and as a substrate for the synthesis of other compounds.
properties
IUPAC Name |
8-(imidazol-1-ylmethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-3-11-5-2-6-15-13(11)12(4-1)9-16-8-7-14-10-16/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQXHPQNCAZQDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CN3C=CN=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-cyclopropyl-1,2-oxazol-3-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7517368.png)
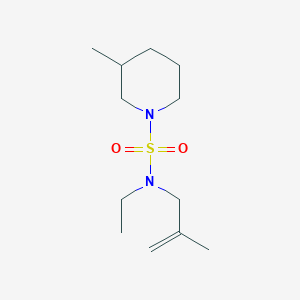
![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7517392.png)
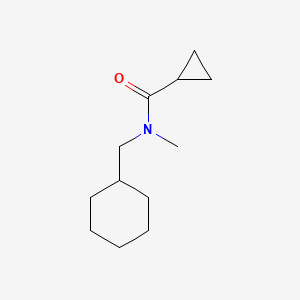
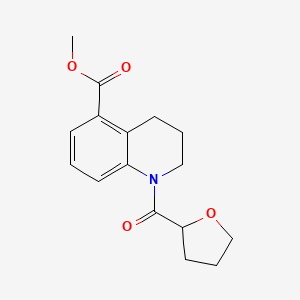

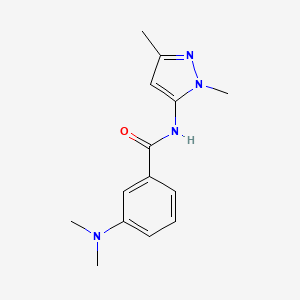
![3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one](/img/structure/B7517414.png)
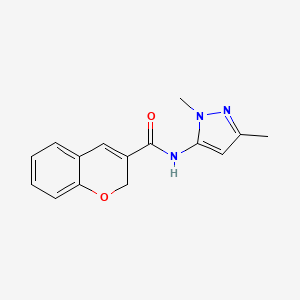
![[Butan-2-ylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517430.png)
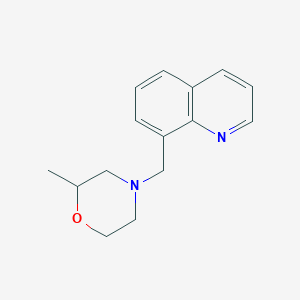

![[Cyclopentylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517450.png)